molecular formula C5H16Cl2N2 B1376586 (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride CAS No. 1423024-99-0

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride

Cat. No.: B1376586
CAS No.: 1423024-99-0
M. Wt: 175.1 g/mol
InChI Key: AEEFLGFJCJNUOQ-UHFFFAOYSA-N
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Description

“(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1423024-99-0 . It has a molecular weight of 175.1 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is N2,2-dimethyl-1,2-propanediamine dihydrochloride . The InChI code for this compound is 1S/C5H14N2.2ClH/c1-5(2,4-6)7-3;;/h7H,4,6H2,1-3H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

1. Chemical Properties and Reactions

  • Volume Change on Mixing : Studies have examined the excess volume of mixing for various amines, including 1-amino-2-methylpropane, with solvents like chloroform. These findings are attributed to complex formation between the amine and chloroform molecules, primarily due to hydrogen bonding (Pathak, Patil, & Pradhan, 1987).
  • Excess Enthalpies and Volumes of Mixing : This research measures the excess enthalpies and volumes of various amines, including 1-amino-2-methylpropane, with acetonitrile, exploring the dissociation of self-associated amine species and formation of amine-acetonitrile complexes (Pathak, Adyanthaya, Patil, & Pradhan, 1994).

2. Materials Science and Engineering

  • Inhibitive Effect of Schiff Base Compounds : This paper discusses the inhibitive properties of various compounds, including derivatives of 2-methylpropane, for corrosion control in mild steel. The study highlights the effect of molecular size and introduction of heteroatoms on inhibition efficiency (Leçe, Emregül, & Atakol, 2008).
  • Hydrogen Bonded Molecular Complex Studies : An investigation into the formation of hydrogen bonded molecular complexes, such as bis(1–hydroxy–2–methylpropan–2–aminium)selenate, was conducted. This research focuses on the intermolecular interactions and structural properties of these complexes (Thirunarayanan, Arjunan, Marchewka, & Mohan, 2017).

3. Environmental and Energy Applications

  • CO2-Capture Using Amine-Based Solvents : The potential of 2-amino-2-methylpropanol (AMP) as an absorbent for efficient CO2 capture is explored, with a focus on comparing its performance to traditional solvents and optimizing energy requirements (Hüser, Schmitz, & Kenig, 2017).

4. Pharmaceutical and Biological Research

  • Synthesis of Amino Amide Salts : Research on the synthesis of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids provides insights into the structural studies and potential pharmaceutical applications of these compounds (Avila-Montiel et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-N,2-dimethylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(2,4-6)7-3;;/h7H,4,6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEFLGFJCJNUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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